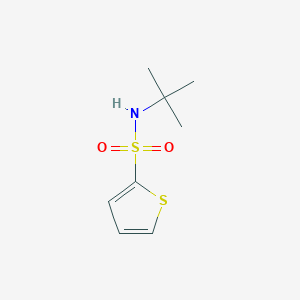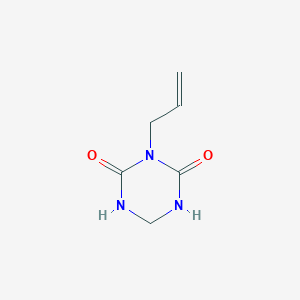
3-Allyl-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-1,3,5-triazinane-2,4-dione, also known as ATAD, is a heterocyclic organic compound with a triazine ring structure. It has attracted significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and agriculture.
Mechanism Of Action
The exact mechanism of action of 3-Allyl-1,3,5-triazinane-2,4-dione is not fully understood. However, studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the formation of new blood vessels), and suppressing the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical And Physiological Effects
3-Allyl-1,3,5-triazinane-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Allyl-1,3,5-triazinane-2,4-dione in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one of the limitations is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of 3-Allyl-1,3,5-triazinane-2,4-dione. One potential direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and diabetes. Another direction is to investigate its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 3-Allyl-1,3,5-triazinane-2,4-dione is a promising compound with potential applications in various fields, including drug discovery, materials science, and agriculture. Its low cost and easy availability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 3-Allyl-1,3,5-triazinane-2,4-dione can be achieved through several methods, including the reaction of allylamine with cyanogen chloride or cyanuric chloride, and the cyclization of N-allyl cyanamide. However, the most commonly used method is the reaction of allylamine with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a high purity product and is relatively simple and cost-effective.
Scientific Research Applications
3-Allyl-1,3,5-triazinane-2,4-dione has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug discovery. Studies have shown that 3-Allyl-1,3,5-triazinane-2,4-dione exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and diabetes.
properties
CAS RN |
104732-57-2 |
|---|---|
Product Name |
3-Allyl-1,3,5-triazinane-2,4-dione |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2H,1,3-4H2,(H,7,10)(H,8,11) |
InChI Key |
UHGWOUALOTYEOO-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)NCNC1=O |
Canonical SMILES |
C=CCN1C(=O)NCNC1=O |
synonyms |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
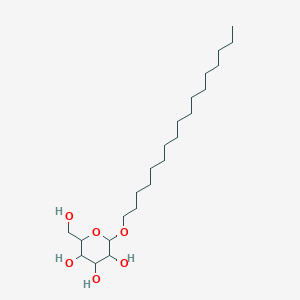
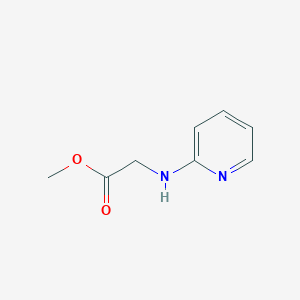
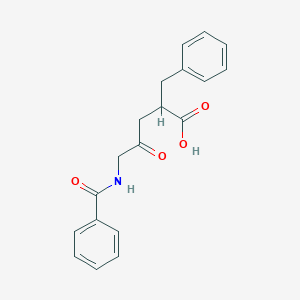
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
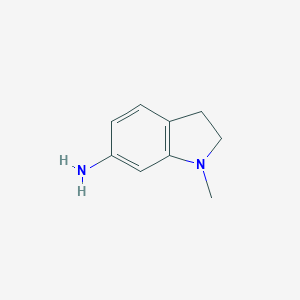
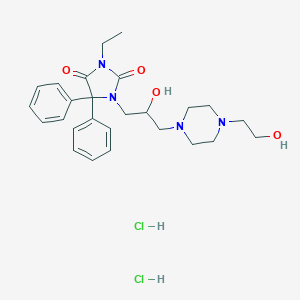
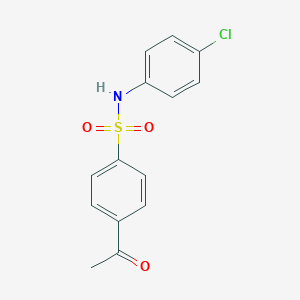
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)
